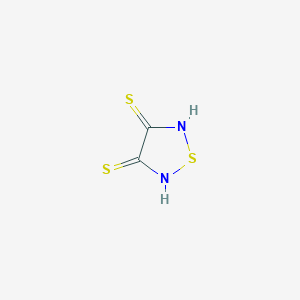
1,2,5-Thiadiazole-3,4(2H,5H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur or nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
1,2,5-Thiadiazole-3,4(2H,5H)-dithione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,5-thiadiazole-3,4(2H,5H)-dithione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfur and nitrogen atoms can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
類似化合物との比較
Similar Compounds
- 1,2,5-Thiadiazole-3-thione
- 1,3,4-Thiadiazole-2,5-dithione
- 1,2,4-Thiadiazole-3,5-dithione
Uniqueness
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This gives it distinct chemical properties and reactivity compared to other thiadiazole derivatives
特性
CAS番号 |
152715-64-5 |
|---|---|
分子式 |
C2H2N2S3 |
分子量 |
150.3 g/mol |
IUPAC名 |
1,2,5-thiadiazolidine-3,4-dithione |
InChI |
InChI=1S/C2H2N2S3/c5-1-2(6)4-7-3-1/h(H,3,5)(H,4,6) |
InChIキー |
AJBLKZFBURBYPT-UHFFFAOYSA-N |
正規SMILES |
C1(=S)C(=S)NSN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
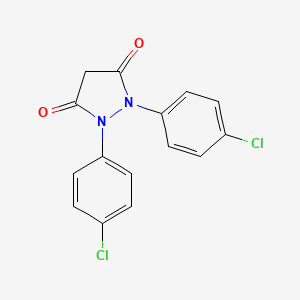


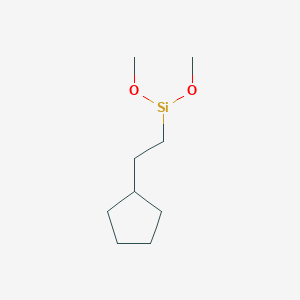
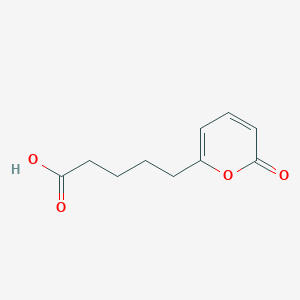
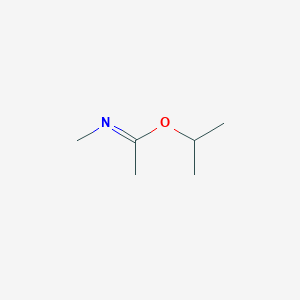
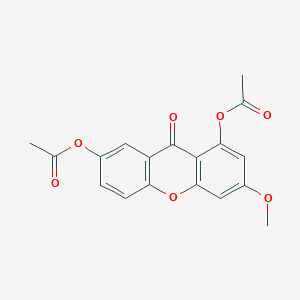
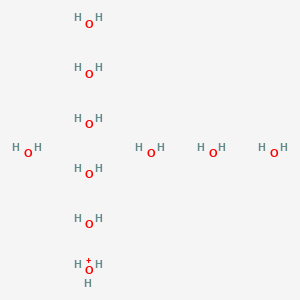
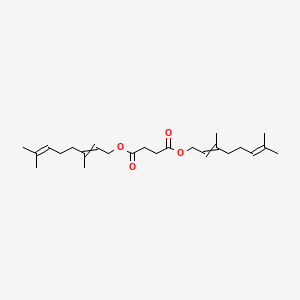
phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
